molecular formula C18H16O2S B055049 (3E)-3-(2-methyl-6H-benzo[c][1]benzothiepin-11-ylidene)propanoic acid CAS No. 112930-60-6

(3E)-3-(2-methyl-6H-benzo[c][1]benzothiepin-11-ylidene)propanoic acid

Cat. No. B055049
CAS RN: 112930-60-6
M. Wt: 296.4 g/mol
InChI Key: SSTKQFGZJJOWGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3E)-3-(2-methyl-6H-benzo[c][1]benzothiepin-11-ylidene)propanoic acid is a chemical compound that belongs to the class of benzothiepin derivatives. It has been widely studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.

Scientific Research Applications

(3E)-3-(2-methyl-6H-benzo[c][1]benzothiepin-11-ylidene)propanoic acid has been studied for its potential therapeutic applications in various diseases. It has been shown to have anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. It has also been studied for its anti-inflammatory properties and has been shown to reduce inflammation in animal models of inflammation. Additionally, it has been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.

Mechanism of Action

The mechanism of action of (3E)-3-(2-methyl-6H-benzo[c][1]benzothiepin-11-ylidene)propanoic acid is not fully understood. However, it has been shown to modulate various signaling pathways involved in cell growth, apoptosis, and inflammation. It has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer. It has also been shown to activate the p38 MAPK pathway, which is involved in apoptosis.
Biochemical and Physiological Effects
(3E)-3-(2-methyl-6H-benzo[c][1]benzothiepin-11-ylidene)propanoic acid has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspases and inducing DNA fragmentation. It has also been shown to inhibit angiogenesis, which is the process of forming new blood vessels that supply nutrients to tumors. Additionally, it has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Advantages and Limitations for Lab Experiments

One advantage of using (3E)-3-(2-methyl-6H-benzo[c][1]benzothiepin-11-ylidene)propanoic acid in lab experiments is its potential therapeutic applications in various diseases. It has been shown to have anticancer and anti-inflammatory properties, which make it a promising candidate for drug development. However, one limitation of using this compound is its potential toxicity. Further studies are needed to determine the optimal dosage and safety profile of this compound.

Future Directions

There are several future directions for the study of (3E)-3-(2-methyl-6H-benzo[c][1]benzothiepin-11-ylidene)propanoic acid. One direction is to further investigate its mechanism of action and signaling pathways involved in its therapeutic effects. Another direction is to optimize its chemical structure to improve its efficacy and reduce its toxicity. Additionally, further studies are needed to determine its pharmacokinetics and pharmacodynamics in vivo to determine its potential as a therapeutic agent. Finally, clinical trials are needed to determine its safety and efficacy in humans.

Synthesis Methods

The synthesis of (3E)-3-(2-methyl-6H-benzo[c][1]benzothiepin-11-ylidene)propanoic acid involves the condensation of 2-methylbenzo[c][1]benzothiepin-6-one with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The resulting product is then subjected to acid hydrolysis to obtain the desired compound.

properties

CAS RN

112930-60-6

Product Name

(3E)-3-(2-methyl-6H-benzo[c][1]benzothiepin-11-ylidene)propanoic acid

Molecular Formula

C18H16O2S

Molecular Weight

296.4 g/mol

IUPAC Name

(3E)-3-(2-methyl-6H-benzo[c][1]benzothiepin-11-ylidene)propanoic acid

InChI

InChI=1S/C18H16O2S/c1-12-6-8-17-16(10-12)15(7-9-18(19)20)14-5-3-2-4-13(14)11-21-17/h2-8,10H,9,11H2,1H3,(H,19,20)/b15-7+

InChI Key

SSTKQFGZJJOWGS-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC\2=C(C=C1)SCC3=CC=CC=C3/C2=C\CC(=O)O

SMILES

CC1=CC2=C(C=C1)SCC3=CC=CC=C3C2=CCC(=O)O

Canonical SMILES

CC1=CC2=C(C=C1)SCC3=CC=CC=C3C2=CCC(=O)O

synonyms

(E)-3-(2-Methyl-6,11-dihydrodibenzo(b,e)thiepin-11-ylidene)propionic a cid

Origin of Product

United States

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